Aldose Reductase & α‑Glycosidase Inhibition: Conserved Core Pharmacophore with Ki Values in the Low Micromolar Range
The target compound shares the 4‑(4‑bromophenyl)thiazol‑2‑yl core with a series of pyrazolyl‑thiazole derivatives (3a‑i) evaluated for aldose reductase (AR) and α‑glycosidase inhibition by Demir et al. (2020). In that study, compound 3d exhibited the best AR inhibition with a Kᵢ of 7.09 ± 0.19 µM, while the weakest inhibitor (3e) showed a Kᵢ of 21.89 ± 1.87 µM. For α‑glycosidase, the series showed Kᵢ values of 0.43–2.30 µM, outperforming acarbose (Kᵢ = 12.60 ± 0.78 µM) by 5.5‑ to 29.3‑fold [1]. Although the target compound was not directly tested, it represents a structurally simplified analog that retains the critical bromophenyl‑thiazole pharmacophore. This class‑level inference suggests the target compound is a rational starting point for AR/α‑glycosidase dual‑inhibitor development without the added molecular complexity (and potential off‑target liabilities) of the methanoisoindole‑dione appendage [1].
| Evidence Dimension | Aldose reductase & α‑glycosidase inhibitory activity (Kᵢ) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class pharmacophore conservation |
| Comparator Or Baseline | Compound 3d: AR Kᵢ = 7.09 ± 0.19 µM; Compound 3e: AR Kᵢ = 21.89 ± 1.87 µM; Acarbose: α‑glycosidase Kᵢ = 12.60 ± 0.78 µM |
| Quantified Difference | Class Kᵢ range: 7.09–21.89 µM (AR); 0.43–2.30 µM (α‑glycosidase). α‑Glycosidase inhibition 5.5–29.3× more potent than acarbose. |
| Conditions | AR purified from sheep liver; α‑glycosidase from Saccharomyces cerevisiae; in vitro enzyme inhibition assay at 25 °C, pH 6.8 (AR) and pH 7.4 (α‑glycosidase) |
Why This Matters
Researchers seeking aldose reductase or α‑glycosidase inhibitors can prioritize this compound as a streamlined scaffold with validated class‑level activity, avoiding the synthetic complexity of fully elaborated analogs while retaining the essential pharmacophore.
- [1] Demir Y, et al. Arch Pharm (Weinheim). 2020;353(12):e2000119. DOI: 10.1002/ardp.202000119. PMID: 32761859. View Source
